(E)-5-benzyl-2-((4-chlorophenyl)imino)thiazolidin-4-one
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Overview
Description
(E)-5-benzyl-2-((4-chlorophenyl)imino)thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound’s unique structure, featuring a thiazolidinone ring with benzyl and chlorophenyl substituents, makes it a subject of interest in medicinal chemistry.
Mechanism of Action
Target of Action
Thiazolidin-4-one derivatives, to which this compound belongs, have been found to exhibit a wide range of biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . The specific targets can vary depending on the exact structure of the derivative and the biological context.
Mode of Action
Thiazolidin-4-one derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The presence of sulfur in these compounds enhances their pharmacological properties .
Biochemical Pathways
Given the diverse biological properties of thiazolidin-4-one derivatives, it can be inferred that these compounds likely interact with multiple pathways, leading to a range of downstream effects .
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidin-4-one derivatives .
Result of Action
Thiazolidin-4-one derivatives have shown significant anticancer activities . For instance, treatment of certain cell lines with thiazolidin-4-one nanoparticles reduced viability and proliferation more efficiently compared to normal thiazolidin-4-one derivative .
Action Environment
The synthesis of thiazolidin-4-one derivatives has been carried out in green reaction media to develop environmentally benign reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-benzyl-2-((4-chlorophenyl)imino)thiazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with benzylamine and thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to yield the desired thiazolidinone derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(E)-5-benzyl-2-((4-chlorophenyl)imino)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The benzyl and chlorophenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Explored for potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: Similar structure but with different substituents, leading to varied biological activities.
Uniqueness
(E)-5-benzyl-2-((4-chlorophenyl)imino)thiazolidin-4-one is unique due to its specific substituents, which confer distinct biological activities compared to other thiazolidinones. The presence of the benzyl and chlorophenyl groups may enhance its potency and selectivity for certain targets.
Properties
IUPAC Name |
5-benzyl-2-(4-chlorophenyl)imino-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c17-12-6-8-13(9-7-12)18-16-19-15(20)14(21-16)10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEAYMMCIZSWDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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